

# A Comparative Review of Bifunctional Chelators for PET Imaging

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## Compound of Interest

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The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable conjugation of a radiometal to a targeting biomolecule. This is accomplished using a bifunctional chelator (BFC), a molecule that tightly binds the radiometal on one end while covalently attaching to a biomolecule (such as an antibody or peptide) on the other. The choice of BFC is critical, as it profoundly impacts radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the imaging agent. This guide provides a comparative analysis of commonly used BFCs for key PET radiometals—Zirconium-89, Gallium-68, Copper-64, and Scandium-44—supported by experimental data to inform selection for preclinical and clinical applications.

## Chelators for Zirconium-89 ( $^{89}\text{Zr}$ )

With a half-life of 78.4 hours,  $^{89}\text{Zr}$  is ideally suited for PET imaging of large molecules like monoclonal antibodies (mAbs) that require several days to reach optimal tumor accumulation. The primary challenge for  $^{89}\text{Zr}$  chelators is ensuring high in vivo stability to prevent the release of free  $^{89}\text{Zr}^{4+}$ , which subsequently accumulates in bone tissue, leading to a poor signal-to-noise ratio and unnecessary radiation dose.

Comparative Data for  $^{89}\text{Zr}$  Chelators

Chelator	Key Features	Radiolabeling Conditions	In Vitro Stability (EDTA Challenge)	In Vivo Stability (Bone Uptake)
Deferoxamine (DFO)	Clinical gold standard; hexadentate.[1][2]	Room Temp, pH 7.0-7.4, 30-60 min.[3][4]	Low kinetic inertness, susceptible to transchelation.[2]	High bone uptake due to in vivo dissociation.[1][2]
DFO*	Octadentate variant of DFO with an additional hydroxamate group.[4]	Room Temp, pH 7.0-7.4, 60 min.[5]	Superior stability compared to DFO.[1][2]	Significantly lower bone uptake (e.g., ~1.2 %ID/g vs. 7.9 %ID/g for DFO in knee at 144h).[1]
3,4,3-(LI-1,2-HOPO)	Octadentate hydroxypyridinone chelator.	Room Temp, pH 7.0-7.4.	High inertness, comparable or superior to DFO.[2]	Expected to be high due to stable complex formation.
DOTA	Macrocyclic chelator.	Requires heating (~95°C) and pH adjustment.[1]	High stability once formed.	Favorable biodistribution with low bone uptake.[6]

## Discussion

Deferoxamine (DFO) has long been the standard for  $^{89}\text{Zr}$  chelation due to its commercial availability and mild labeling conditions. However, as a hexadentate chelator, it fails to fully saturate the coordination sphere of  $\text{Zr}^{4+}$ , leading to unstable complexes in vivo.[1][2] This instability results in the release of  $^{89}\text{Zr}$  and its subsequent uptake in bone, which can obscure the detection of bone metastases.[1]

To address this, octadentate chelators like DFO\* have been developed. The additional hydroxamate group in DFO\* leads to a more stable complex, drastically reducing bone uptake and improving image quality.[1] Studies directly comparing DFO and DFO\* conjugates of

trastuzumab showed that knee uptake at 144 hours post-injection was about 6.5 times lower with DFO\*.[1] Similarly, the hydroxypyridinone-based chelator 3,4,3-(LI-1,2-HOPO) also forms highly stable complexes.[2] While DOTA can form stable complexes, it requires high temperatures for efficient radiolabeling, which may not be suitable for heat-sensitive biomolecules.[1][6]

## Chelators for Gallium-68 (<sup>68</sup>Ga)

Gallium-68 ( $t_{1/2}$  = 68 min) is a generator-produced radionuclide, making it widely accessible for clinical PET imaging. Its short half-life is well-matched to the pharmacokinetics of peptides and small molecules. The ideal <sup>68</sup>Ga chelator allows for rapid, quantitative, and stable complexation at room temperature and near-neutral pH, facilitating the use of "kit-type" preparations.

### Comparative Data for <sup>68</sup>Ga Chelators

Chelator	Type	Optimal pH	Temperature (°C)	Radiolabeling Efficiency (RCY) at Low Concentration (5µM)
DOTA	Macrocyclic	3.5	90	~90% <sup>[7]</sup>
NOTA	Macrocyclic	3.5	25	~93% <sup>[7]</sup>
HBED-CC	Acyclic	6.5	90	~88% (at 500nM) <sup>[7]</sup>
THP	Acyclic (Tris-hydroxypyridinone)	6.5	25	~97% <sup>[7]</sup>
DFO	Acyclic (Hydroxamate)	6.5	25	~97% <sup>[7]</sup>
DATA	Hybrid (Diazepine-based)	~7.0	25	Rapid and quantitative. <sup>[8]</sup>

## Discussion

DOTA is widely used for  $^{68}\text{Ga}$ , forming highly stable complexes. However, its slow labeling kinetics necessitate heating, which can be a drawback.[7][9] In contrast, macrocycles like NOTA and acyclic chelators such as THP and DFO demonstrate near-quantitative radiochemical yields at room temperature.[7] Specifically, at near-neutral pH (6.5) and 25°C, DFO and THP are the most effective, achieving high yields even at very low chelator concentrations (500 nM).[7] This makes them ideal for kit-based formulations. The DATA family of chelators also enables rapid and quantitative  $^{68}\text{Ga}$  labeling under mild, near-physiological conditions.[8]

## Chelators for Copper-64 ( $^{64}\text{Cu}$ )

Copper-64 ( $t_{1/2} = 12.7$  h) has a versatile decay profile, emitting both positrons for PET imaging and beta particles for radiotherapy.[10][11] Its intermediate half-life is suitable for imaging peptides and antibodies. A significant challenge for  $^{64}\text{Cu}$  chelators is preventing in vivo demetalation, as released  $^{64}\text{Cu}^{2+}$  is sequestered by liver proteins.

### Comparative Data for $^{64}\text{Cu}$ Chelators

Chelator	Type	Radiolabeling Conditions	In Vitro Stability (Serum)	Key In Vivo Characteristic
DOTA	Macrocyclic	Room Temp (less efficient) or heating.	Less stable than NOTA analogues.[12]	Some dissociation observed.
NOTA	Macrocyclic	Room Temp, pH 5.5, <5 min.[13]	High stability (>95% stable at 48h).[13]	Excellent in vivo complex stability. [12]
NE3TA	TACN-based	Room Temp, pH 5.5, <5 min.[13]	High stability (>95% stable at 48h).[13]	Excellent in vivo complex stability. [12]
N2S2	Dithiapyridinophane	Room Temp.	High stability for both Cu(I) and Cu(II).[14][15]	Designed to resist demetalation by bioeductants. [14][15]

## Discussion

While DOTA can be used for  $^{64}\text{Cu}$ , it is less efficient at binding the radiometal and forms less stable complexes compared to other options.[12][13] TACN-based macrocyclic chelators like NOTA and its derivatives (e.g., NE3TA) are superior, demonstrating rapid and complete  $^{64}\text{Cu}$  binding at room temperature and high complex stability both in vitro and in vivo.[12][13] A major hurdle for  $^{64}\text{Cu}$ -based agents is potential demetalation caused by in vivo bioeductants.[14][15] This has spurred the development of novel chelators, such as sulfur-containing N2S2 frameworks, designed to effectively stabilize both the Cu(II) and Cu(I) oxidation states, thereby enhancing in vivo stability.[14][15]

## Chelators for Scandium-44 ( $^{44}\text{Sc}$ )

Scandium-44 ( $t_{1/2} = 3.97$  h) is an emerging PET radionuclide with favorable decay properties. Its half-life is well-suited for imaging small molecules and peptides.[16][17] The development of

BFCs for  $^{44}\text{Sc}$  aims to enable room-temperature labeling to broaden its applicability, especially with heat-labile targeting vectors.

#### Comparative Data for $^{44}\text{Sc}$ Chelators

Chelator	Type	Radiolabeling Conditions	Molar Activity	Key Feature
DOTA	Macrocyclic	Requires heating.	High	Current "gold-standard" but limited by heating requirement. <a href="#">[16]</a> <a href="#">[17]</a>
Picaga (mpatchn-based)	Triaza-macrocyclic-based	Room Temperature.	~60 MBq/ $\mu\text{mol}$ . <a href="#">[16]</a> <a href="#">[17]</a>	Enables room-temperature labeling of temperature-sensitive biologics. <a href="#">[16]</a> <a href="#">[17]</a>

#### Discussion

DOTA is the established chelator for  $^{44}\text{Sc}$ , but its requirement for heating limits its use with sensitive biomolecules.[\[16\]](#)[\[17\]](#) The development of chelators like "picaga" (based on the H<sub>3</sub>mpatchn framework) represents a significant advancement. Picaga enables the efficient chelation of  $^{44}\text{Sc}$  at room temperature while forming a kinetically inert complex suitable for in vivo applications.[\[16\]](#)[\[17\]](#) This allows  $^{44}\text{Sc}$  to be used with a much broader range of targeting molecules.

## Visualized Workflows and Logic

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Vivo\nStability Critical?", shape=diamond, style=filled, fillcolor="#F1F3F4",  
fontcolor="#202124"];  
  
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fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; NOTA_Cu [label="Use NOTA  
or\nNE3TA derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];  
  
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[label="Short t½"]; Isotope -> Cu64 [label="Mid t½"];  
  
Zr89 -> Biomolecule; Biomolecule -> Stability [label="Yes"]; Biomolecule -> DFO [label="No (or  
pre-labeling)"]; Stability -> DFO_star [label="Yes"]; Stability -> DFO [label="No"];  
  
Ga68 -> KitPrep; KitPrep -> THP_DATA [label="Yes"]; KitPrep -> DOTA_Ga [label="No"];  
  
Cu64 -> NOTA_Cu; }
```

Caption: Decision tree for selecting a bifunctional chelator.

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Caption: Standard workflow for evaluating a novel bifunctional chelator.

## Experimental Protocols

1. **General Radiolabeling Protocol** Radiolabeling is typically performed in a buffered solution (e.g., ammonium acetate, HEPES) at a specific pH (ranging from 3.5 to 7.5 depending on the chelator/metal pair).[3][7] The BFC-conjugated biomolecule is incubated with the radiometal at a defined temperature (room temperature to 95°C) for a set time (1 to 60 minutes).[3][7] The radiochemical yield (RCY) and purity are determined using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][13]

2. **In Vitro Serum Stability Assay** The radiolabeled conjugate is incubated in human serum at 37°C for a period relevant to the radionuclide's half-life (e.g., up to 7 days for <sup>89</sup>Zr).[3][13] At various time points, aliquots are analyzed by TLC or HPLC to quantify the percentage of intact radiolabeled conjugate versus released or degraded products.[13]

3. **In Vivo Biodistribution Study** The radiolabeled agent is administered to tumor-bearing animal models (e.g., mice with xenografts).[1] At specified time points post-injection (p.i.), animals undergo PET/CT imaging to visualize tracer distribution.[1] Subsequently, animals are euthanized, and organs of interest (tumor, blood, liver, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[1] Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This data provides crucial information on tumor targeting, clearance pathways, and in vivo stability (e.g., low bone uptake for <sup>89</sup>Zr tracers indicates high stability).[1]

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